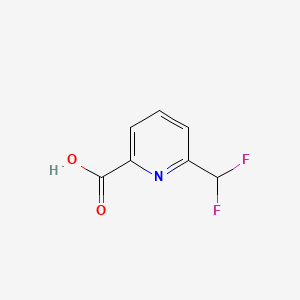
6-(Difluoromethyl)pyridine-2-carboxylic acid
Descripción general
Descripción
6-(Difluoromethyl)pyridine-2-carboxylic acid (6-DMPCA) is an organic compound belonging to the class of pyridine carboxylic acids. It is a colorless, crystalline solid with a molecular weight of 209.14 g/mol and a melting point of 77-78°C. 6-DMPCA is an important intermediate in organic synthesis and has been widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Aplicaciones Científicas De Investigación
Agrochemical and Pharmaceutical Ingredients
Trifluoromethylpyridines, which include 6-(Difluoromethyl)pyridine-2-carboxylic acid, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis of N-Difluoromethylated Pyridines
6-(Difluoromethyl)pyridine-2-carboxylic acid can be used in the synthesis of N-difluoromethylated pyridines . This process involves a two-step process in which N-alkylation by ethyl bromodifluoroacetate is followed by in situ hydrolysis of the ester and decarboxylation .
Synthesis of Fluorophores
The N-difluoromethylated analogues of two fluorophores have been synthesized using 6-(Difluoromethyl)pyridine-2-carboxylic acid . The spectroscopic properties of these fluorophores can be improved through replacement of N-CH3 group by N-CF2H .
Synthesis of 4-Pyridones/Quinolones
6-(Difluoromethyl)pyridine-2-carboxylic acid can be used in the synthesis of 4-pyridones/quinolones . This method uses readily available ethyl bromodifluoroacetate as a fluorine source .
Synthesis of Pyrazolo[3,4-b]Quinolinones
6-(Difluoromethyl)pyridine-2-carboxylic acid can be used as a green and efficient catalyst in the synthesis of pyrazolo[3,4-b]quinolinones . This multi-component reaction of aldehydes, 1,3-cyclodiones and 5-amino-1-phenyl-pyrazoles regioselectively produces pyrazolo[3,4-b]quinolinones in excellent yield .
Synthesis of Trifluoromethylated Compounds
6-(Difluoromethyl)pyridine-2-carboxylic acid can be used in the synthesis of trifluoromethylated compounds . These compounds are an important subgroup of fluorinated compounds and have been extensively used in the agrochemical, pharmaceutical, and functional materials fields .
Propiedades
IUPAC Name |
6-(difluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-6(9)4-2-1-3-5(10-4)7(11)12/h1-3,6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOXJYFTHXMTNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Difluoromethyl)pyridine-2-carboxylic acid | |
CAS RN |
1256824-41-5 | |
| Record name | 6-(difluoromethyl)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


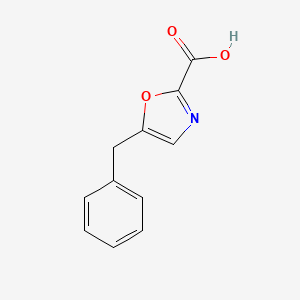
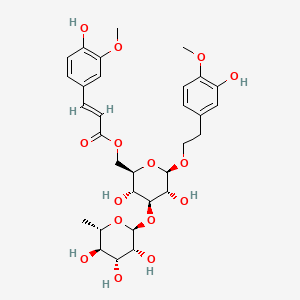

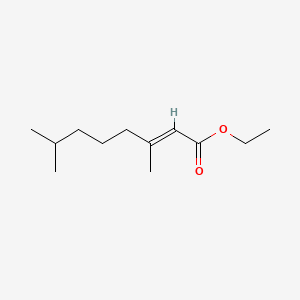
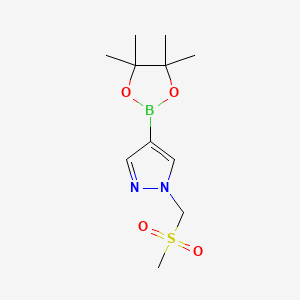
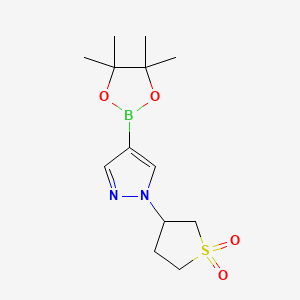
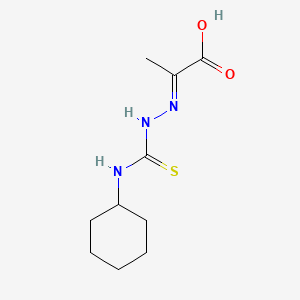


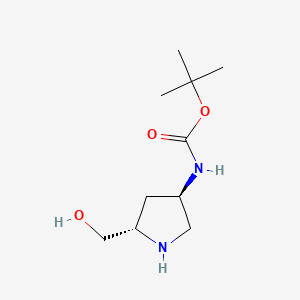


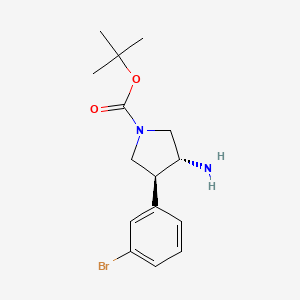
![3-[4-[4-(2-Chloro-3-hydroxypropoxy)benzyl]phenoxy]propane-1,2-diol](/img/structure/B568963.png)